

# The History and Discovery of Calcium Succinate: An In-depth Technical Guide

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### **Abstract**

Calcium succinate, the calcium salt of the Krebs cycle intermediate succinic acid, has a history rooted in classical organic chemistry. While initially characterized as a simple salt, its significance has evolved considerably. In the mid-20th century, it was explored for its therapeutic potential in inflammatory conditions. More recently, with the burgeoning field of metabolomics and the discovery of succinate as a signaling molecule, calcium succinate has garnered renewed interest. Its role extends from a crucial intermediate in the biotechnological production of succinic acid to a potential modulator of cellular signaling pathways. This technical guide provides a comprehensive overview of the history, discovery, physicochemical properties, and relevant experimental methodologies associated with calcium succinate.

## **History and Discovery**

The history of **calcium succinate** is intrinsically linked to the discovery and study of its parent acid, succinic acid.

## **Early History of Succinic Acid**

Succinic acid was first obtained in the 16th century from the distillation of amber, for which it is named (Latin: succinum). For centuries, its preparation remained tied to this natural source. It



was one of the dicarboxylic acids to be isolated and studied, contributing to the foundational understanding of organic chemistry in the 19th century.

# First Synthesis and Characterization of Calcium Succinate

While a singular "discovery" of **calcium succinate** is not documented, its preparation is noted in the comprehensive German chemical encyclopedia, Beilstein's Handbook of Organic Chemistry. The first preparations would have followed the classical methods of acid-base chemistry, reacting succinic acid with a calcium base, such as calcium hydroxide or calcium carbonate. A Japanese patent from 1965 describes a "prior art" method of preparing **calcium succinate** by reacting succinic anhydride with calcium hydroxide in methanol, indicating this was a known process[1].

## **Mid-20th Century Therapeutic Exploration**

In the mid-20th century, **calcium succinate** was investigated for its potential therapeutic effects, particularly in the treatment of rheumatic diseases. A notable study published in 1951 by Darrell C. Crain explored the use of **calcium succinate** in combination with aspirin for treating conditions like rheumatoid arthritis and osteoarthritis[2][3]. The rationale was based on the idea that succinate could play a role in cellular respiration and that this combination might offer improved anti-rheumatic effects.

## Modern Significance: Biotechnology and Cell Signaling

In recent decades, the role of calcium succinate has been redefined by two key areas:

- Biotechnological Production of Succinic Acid: With the rise of sustainable "green" chemistry,
  microbial fermentation has become a primary method for producing succinic acid. In many of
  these processes, the fermentation broth is neutralized with calcium hydroxide, leading to the
  precipitation of calcium succinate. This step is crucial for separating and purifying the
  succinic acid from the fermentation medium.
- Succinate as a Signaling Molecule: The discovery of the G-protein coupled receptor SUCNR1 (also known as GPR91), which is activated by succinate, has opened a new field of study. Succinate is now recognized not just as a metabolite but as an extracellular



signaling molecule involved in processes like inflammation and angiogenesis. This has cast the potential physiological effects of **calcium succinate** in a new light.

## **Physicochemical Properties**

The following tables summarize the key quantitative data for **calcium succinate**.

Property	Value	Reference
Molecular Formula	C4H4CaO4	[4]
Molecular Weight	156.15 g/mol (anhydrous)	[4]
Appearance	White powder, needles, or granules	[4]
Odor	Characteristic	

Table 1: General Physicochemical Properties of Calcium Succinate

Temperature (°C)	Solubility ( g/100g H <sub>2</sub> O)	Reference
0	1.127	[5]
20	1.28	[5]
100	0.66	[5]

Table 2: Aqueous Solubility of Calcium Succinate

Note: **Calcium succinate** is also reported to be soluble in dilute acids and practically insoluble in alcohol[4].

## **Biological Activity and Signaling Pathways**

The biological effects of **calcium succinate** can be attributed to its constituent parts: calcium and the succinate anion. While calcium is a well-known second messenger and essential for numerous physiological processes, the discovery of succinate's signaling role has revealed a more complex picture.

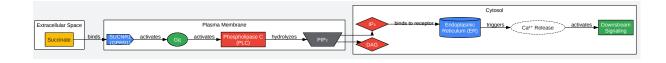


## Succinate Receptor 1 (SUCNR1) Signaling

Extracellular succinate activates a specific G-protein coupled receptor, SUCNR1. This receptor is expressed in various tissues, including the kidneys, liver, and immune cells. SUCNR1 couples to both Gq and Gi/o G-protein families.

- Gq Pathway: Activation of the Gq pathway by succinate leads to the stimulation of phospholipase C (PLC). PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP<sub>2</sub>) into inositol trisphosphate (IP<sub>3</sub>) and diacylglycerol (DAG). IP<sub>3</sub> binds to its receptors on the endoplasmic reticulum, triggering the release of stored intracellular calcium, which then activates various downstream signaling cascades.
- Gi Pathway: The Gi pathway, when activated, inhibits adenylyl cyclase, leading to a
  decrease in intracellular cyclic AMP (cAMP) levels.

The following diagram illustrates the Gq-mediated signaling pathway of SUCNR1.



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SUCNR1 Gq-mediated signaling pathway.

### **Relevance to Rheumatic Diseases**

The historical use of **calcium succinate** in rheumatic conditions may have a modern scientific basis. Elevated levels of succinate have been found in the synovial fluid of patients with rheumatoid arthritis. Succinate can act as a pro-inflammatory signal, inducing the production of cytokines like IL-1 $\beta$  through HIF-1 $\alpha$  stabilization and SUCNR1 activation in synovial cells. This



suggests that targeting succinate signaling could be a therapeutic strategy for inflammatory arthritis.

# Experimental Protocols Synthesis of Calcium Succinate via Precipitation

This protocol is adapted from methods described for the purification of succinic acid from fermentation broths.

Objective: To synthesize calcium succinate by reacting succinic acid with calcium hydroxide.

#### Materials:

- Succinic acid (C<sub>4</sub>H<sub>6</sub>O<sub>4</sub>)
- Calcium hydroxide (Ca(OH)<sub>2</sub>)
- Deionized water
- · Magnetic stirrer and stir bar
- Heating mantle or hot plate
- · Buchner funnel and filter paper
- Drying oven

#### Procedure:

- Prepare a solution of succinic acid in deionized water. The concentration can be adjusted, but a starting point is 50-100 g/L.
- Gently heat the solution while stirring until all the succinic acid has dissolved.
- Slowly add a slurry of calcium hydroxide in deionized water to the succinic acid solution. The amount of calcium hydroxide should be stoichiometric to neutralize the succinic acid.
- As the calcium hydroxide is added, a white precipitate of calcium succinate will form.



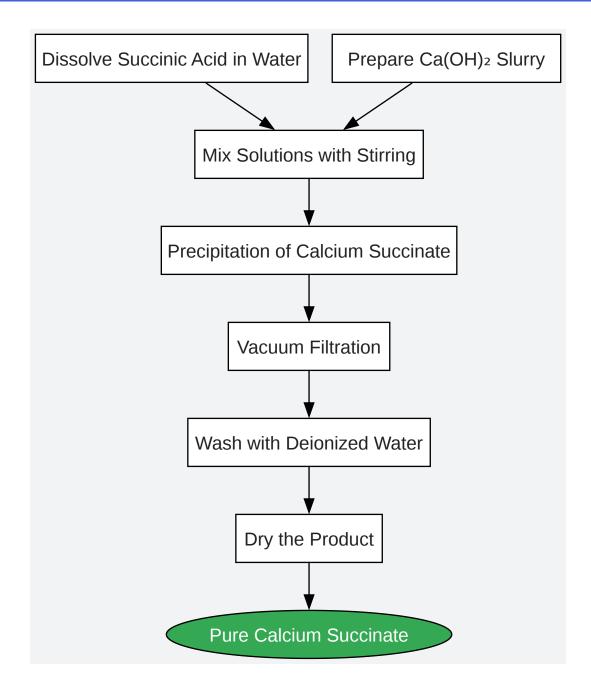




- Continue stirring the mixture for 30-60 minutes to ensure the reaction goes to completion.
- Collect the precipitated **calcium succinate** by vacuum filtration using a Buchner funnel.
- Wash the filter cake with deionized water to remove any unreacted starting materials or soluble impurities.
- Dry the collected **calcium succinate** in an oven at a temperature below its decomposition point (e.g., 80-100°C) until a constant weight is achieved.

The following diagram outlines the experimental workflow for the synthesis of **calcium** succinate.





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Workflow for Calcium Succinate Synthesis.

### **Characterization of Calcium Succinate**

Objective: To confirm the identity and purity of the synthesized calcium succinate.

#### Methods:

Fourier-Transform Infrared (FTIR) Spectroscopy:



- Prepare a sample by mixing a small amount of the dried calcium succinate with potassium bromide (KBr) and pressing it into a pellet.
- Acquire the FTIR spectrum.
- Characteristic peaks for the carboxylate group (COO<sup>-</sup>) should be observed, typically around 1550-1610 cm<sup>-1</sup> (asymmetric stretching) and 1400-1440 cm<sup>-1</sup> (symmetric stretching). The absence of a broad peak around 3000 cm<sup>-1</sup> indicates the deprotonation of the carboxylic acid.
- Powder X-ray Diffraction (XRD):
  - Place the powdered sample on the sample holder of the diffractometer.
  - Obtain the XRD pattern.
  - The resulting diffraction pattern can be compared to known patterns for calcium succinate to confirm its crystalline structure.

# In Vitro Calcium Bioavailability Assessment using Caco-2 Cells

This protocol provides a general framework for assessing the bioavailability of calcium from **calcium succinate** using the Caco-2 cell line, a model for the human intestinal epithelium.

Objective: To determine the amount of calcium from **calcium succinate** that can be absorbed by intestinal cells in vitro.

#### Materials:

- Caco-2 cells
- Cell culture reagents (e.g., DMEM, FBS, antibiotics)
- Transwell inserts
- Calcium succinate solution



- Control calcium salt solution (e.g., calcium chloride)
- Digestion enzymes (pepsin, pancreatin)
- Atomic Absorption Spectrometer (AAS) or Inductively Coupled Plasma Mass Spectrometry (ICP-MS)

#### Procedure:

- Cell Culture: Culture Caco-2 cells on Transwell inserts for 21 days to allow them to differentiate into a monolayer with characteristics similar to intestinal enterocytes.
- Sample Preparation: a. Prepare a solution of **calcium succinate** in a transport buffer (e.g., Hanks' Balanced Salt Solution). b. To simulate digestion, the **calcium succinate** solution can be pre-treated with pepsin at an acidic pH, followed by pancreatin at a neutral pH.
- Transport Assay: a. Wash the Caco-2 cell monolayers with transport buffer. b. Add the
  calcium succinate solution to the apical (upper) side of the Transwell insert. c. Add fresh
  transport buffer to the basolateral (lower) side. d. Incubate for a defined period (e.g., 2 hours)
  at 37°C.
- Sample Analysis: a. Collect the buffer from the basolateral side. b. Measure the calcium concentration in the basolateral buffer using AAS or ICP-MS.
- Data Analysis: The amount of calcium transported to the basolateral side represents the bioavailable fraction. This can be compared to the transport of a highly soluble calcium salt like calcium chloride.

## Conclusion

**Calcium succinate**, a compound with a rich history, continues to be relevant in both industrial and biomedical research. Its role as a key intermediate in the bio-production of succinic acid is well-established. Furthermore, the discovery of succinate's function as a signaling molecule acting through the SUCNR1 receptor has opened up new avenues for investigating the physiological and therapeutic effects of **calcium succinate**, particularly in the context of inflammation and metabolic regulation. The experimental protocols provided in this guide offer a starting point for researchers interested in synthesizing, characterizing, and evaluating the



biological activity of this versatile compound. Further research, especially in the area of in vivo pharmacokinetics and clinical applications, will be crucial to fully elucidate the potential of **calcium succinate** in drug development and nutritional science.

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